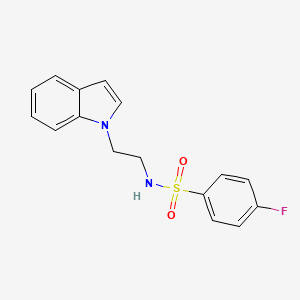

4-fluoro-N-(2-indol-1-ylethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-fluoro-N-(2-indol-1-ylethyl)benzenesulfonamide, commonly known as FIPI, is a small molecule inhibitor with a molecular formula of C18H16FNO2S . It has been used in various scientific studies due to its unique properties.

Synthesis Analysis

The synthesis of 4-fluoro-N-(2-indol-1-ylethyl)benzenesulfonamide involves several steps. A rearrangement reaction based on the structure of N-Fluoro-N-alkyl benzenesulfonamide was developed . The reaction proceeded readily at 50 °C in formic acid and generated a variety of benzenesulfonamides .Molecular Structure Analysis

The molecular structure of 4-fluoro-N-(2-indol-1-ylethyl)benzenesulfonamide is complex and involves several key components. Indole derivatives possess various biological activities, which created interest among researchers to synthesize a variety of indole derivatives . The structure of 4-fluoro-N-(2-indol-1-ylethyl)benzenesulfonamide is believed to contribute to its biological activity .Chemical Reactions Analysis

Indole derivatives, including 4-fluoro-N-(2-indol-1-ylethyl)benzenesulfonamide, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities are believed to be due to the chemical reactions that these compounds undergo in biological systemsAplicaciones Científicas De Investigación

Electrophilic Fluorination in Organic Synthesis

NFSi is widely used as an electrophilic fluorinating agent. It efficiently introduces fluorine atoms into neutral organic molecules. Researchers employ it to selectively fluorinate nucleophilic substrates, including reactive organometallic species and malonate anions . Its stability and ease of handling make it a valuable reagent in synthetic chemistry.

Enantioselective Fluorination

In palladium-catalyzed reactions, NFSi participates in the enantioselective fluorination of t-butoxycarbonyl lactones and lactams. This application enables the synthesis of chiral fluorinated compounds with high selectivity .

Difluorination of Heterocycles

NFSi facilitates the electrophilic difluorination of dihalopyridines using butyl lithium. This method allows the introduction of two fluorine atoms into heterocyclic structures, expanding the toolbox for fluorine-containing drug candidates and materials .

Conversion of Alcohols to Dibenzenesulfonamides

Researchers have employed NFSi in the direct conversion of alcohols to dibenzenesulfonamides. This transformation involves the use of triphenylphosphine and provides a straightforward route to sulfonamide derivatives .

Fluorination of Enolates and Carbanions

NFSi readily transfers F+ to enolates and carbanions. This property makes it valuable for functionalizing these reactive intermediates with fluorine atoms. The resulting fluorinated compounds find applications in medicinal chemistry and materials science .

Electrophilic Fluorination of Aromatic Rings

NFSi can selectively fluorinate aromatic rings, including benzene derivatives. This reaction opens up new avenues for modifying aromatic compounds, enhancing their properties or reactivity .

Mecanismo De Acción

Target of Action

It is known that sulfonamides, in general, are often used as inhibitors of various enzymes, particularly those involved in the biosynthesis of folic acid .

Mode of Action

Sulfonamides typically act by inhibiting the enzyme involved in the conversion of paba (para-aminobenzoic acid) to folic acid, a crucial component for dna synthesis in some organisms .

Biochemical Pathways

Based on the general action of sulfonamides, it can be inferred that the compound may interfere with the folic acid synthesis pathway .

Result of Action

Based on the general action of sulfonamides, it can be inferred that the compound may inhibit dna synthesis in certain organisms by interfering with folic acid production .

Propiedades

IUPAC Name |

4-fluoro-N-(2-indol-1-ylethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O2S/c17-14-5-7-15(8-6-14)22(20,21)18-10-12-19-11-9-13-3-1-2-4-16(13)19/h1-9,11,18H,10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALPPPJPFVHETAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CCNS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601327100 |

Source

|

| Record name | 4-fluoro-N-(2-indol-1-ylethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601327100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24815409 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-fluoro-N-(2-indol-1-ylethyl)benzenesulfonamide | |

CAS RN |

114364-74-8 |

Source

|

| Record name | 4-fluoro-N-(2-indol-1-ylethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601327100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,6-trimethyl-5-((pyridin-2-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2378609.png)

![{1-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}methanamine](/img/structure/B2378610.png)

![5-Fluoro-N-methyl-6-propan-2-yl-N-[1-(pyridin-2-ylmethyl)piperidin-3-yl]pyrimidin-4-amine](/img/structure/B2378611.png)

![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate](/img/structure/B2378616.png)

![2-(4-fluorophenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one](/img/structure/B2378617.png)

![3,9,9-trimethyl-6-pyridin-3-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2378622.png)